5-hexanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a synthetic compound classified within the benzodiazepine family. It is recognized for its potential therapeutic applications, particularly in the realms of sedatives and anxiolytics. The compound features a seven-membered diazepine ring fused to a benzene ring, incorporating two nitrogen atoms that are characteristic of benzodiazepines. Its chemical structure is denoted by the molecular formula C13H15N2O, with a unique hexanoyl substituent that may influence its pharmacological profile .
The synthesis of 5-hexanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the functionalization of the benzodiazepine core. One common synthetic route includes:
Industrial production may involve bulk custom synthesis techniques to ensure high purity and consistency in the final product. Companies specializing in chemical synthesis can provide this compound in bulk quantities for research purposes.
The molecular structure of 5-hexanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can be described as follows:
5-hexanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one participates in various chemical reactions:
Common reagents for these reactions include acetic acid and concentrated sulfuric acid for nitration processes. The reaction conditions are typically optimized to preserve the integrity of the diazepine structure while achieving desired modifications .
The mechanism of action for 5-hexanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one primarily involves interaction with gamma-aminobutyric acid receptors in the central nervous system:
Research indicates that compounds within this class can modulate GABAergic neurotransmission pathways effectively .
The physical and chemical properties of 5-hexanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one include:
These properties are essential for understanding its behavior in biological systems and during synthesis .
5-hexanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several scientific applications:
The unique hexanoyl substituent may provide distinct pharmacokinetic properties compared to other compounds in its class .
This comprehensive overview highlights the significance of 5-hexanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one within both synthetic chemistry and pharmacology.
The 1,5-benzodiazepin-2-one scaffold comprises a seven-membered diazepine ring fused to a benzene ring, with nitrogen atoms at positions 1 and 5 and a carbonyl group at position 2. This structure is systematically named as 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, reflecting the saturation state of the heterocyclic ring (two single bonds and one double bond within the diazepine moiety) [1]. The fusion creates a planar, electron-rich system that enables π-stacking interactions with biological targets. The core structure has the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol, with key identifiers including CAS number 5755-07-7 and SMILES notation C1CNc2ccccc2NC1=O
[1]. Benzodiazepine isomers (e.g., 1,4 vs. 1,5) differ in nitrogen atom placement, leading to distinct electronic distributions and biological activities. The 1,5-isomer exhibits greater conformational flexibility than the 1,4-analogue, facilitating adaptive binding in protein pockets [5].
Table 1: Core Characteristics of 1,5-Benzodiazepin-2-one
Property | Value/Descriptor |
---|---|
IUPAC Name | 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one |
Molecular Formula | C₉H₁₀N₂O |
Molecular Weight | 162.19 g/mol |
CAS Registry No. | 5755-07-7 |
Key SMILES | C1CNc2ccccc2NC1=O |
Planar Substituents | Benzene ring, 2°-amide, 2°-amine |
N5-substitution is a critical strategy for modulating the bioactivity of 1,5-benzodiazepin-2-ones. The nitrogen at position 5 is a secondary amine, allowing functionalization without disrupting the core pharmacophore. Alkyl, aryl, or acyl groups at N5 enhance target affinity and pharmacokinetic properties by:
The hexanoyl group (CH₃(CH₂)₄C=O) at N5 represents a rationally designed acyl substituent balancing lipophilicity and steric bulk. Its six-carbon chain extends into hydrophobic enzyme regions while maintaining favorable drug-like properties:
Table 2: Impact of Hexanoyl Modification on Key Pharmacological Parameters
Parameter | Unsubstituted Core | 5-Hexanoyl Derivative | Pharmacological Advantage |
---|---|---|---|
Calculated LogP | 0.75 | ~3.2 | Improved membrane permeation |
Polar Surface Area | 44.6 Ų | ~55 Ų | Balanced solubility/permeability |
Steric Bulk | Minimal | Extended C6 chain | Enhanced hydrophobic target engagement |
Metabolic Lability | High (N5-oxidation) | Low (stable amide) | Extended half-life |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1